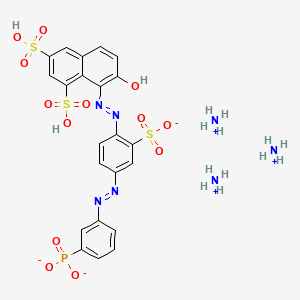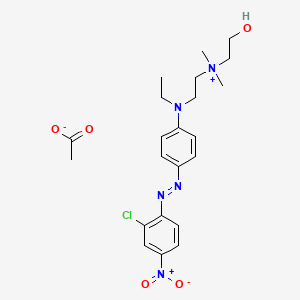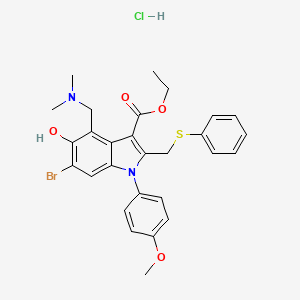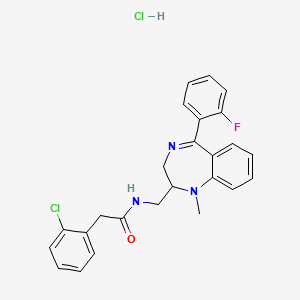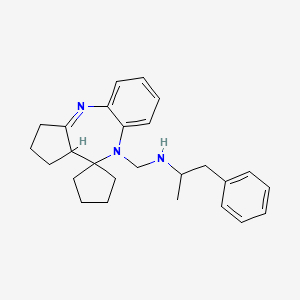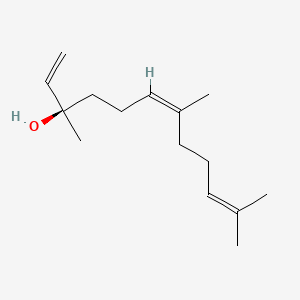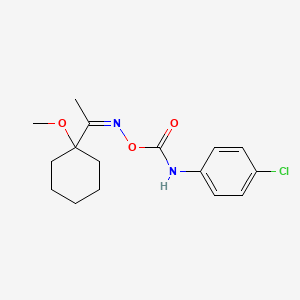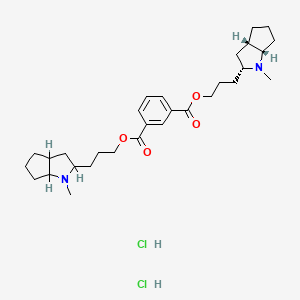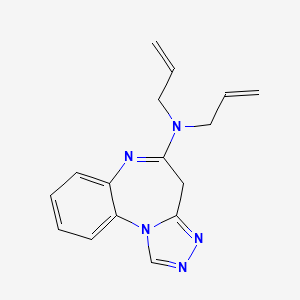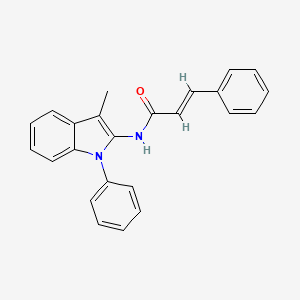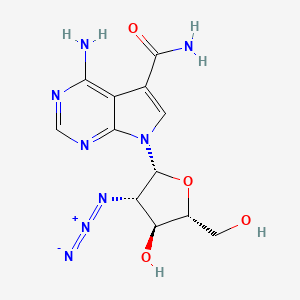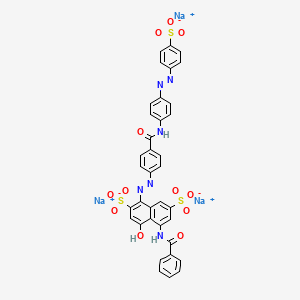
2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-, trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-, trisodium salt is a complex organic compound. It is known for its vibrant color properties and is commonly used as a dye in various industrial applications. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-, trisodium salt involves several steps:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid.
Coupling Reaction: The diazonium salt formed is then coupled with 2,7-naphthalenedisulfonic acid to form the azo compound.
Subsequent Coupling: This intermediate is further coupled with 4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-benzoylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production typically involves large-scale batch processes, where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: Various substitution reactions can occur, especially at the sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
科学的研究の応用
2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in medical tests.
Industry: Widely used in textile and paper industries for dyeing purposes.
作用機序
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where the compound can bind and alter their properties. The pathways involved often include electron transfer and hydrogen bonding, leading to changes in the physical and chemical characteristics of the target molecules.
類似化合物との比較
Similar Compounds
Acid Black 18: Another azo dye with similar structural features.
Amaranth: A related compound used as a food dye.
Tartrazine: A widely used azo dye in the food industry.
Uniqueness
2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-, trisodium salt is unique due to its specific combination of functional groups, which impart distinct color properties and reactivity. Its trisodium salt form enhances its solubility in water, making it particularly useful in aqueous applications.
特性
CAS番号 |
6949-17-3 |
|---|---|
分子式 |
C36H23N6Na3O12S3 |
分子量 |
896.8 g/mol |
IUPAC名 |
trisodium;5-benzamido-4-hydroxy-1-[[4-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C36H26N6O12S3.3Na/c43-31-20-32(57(52,53)54)34(29-18-28(56(49,50)51)19-30(33(29)31)38-36(45)21-4-2-1-3-5-21)42-41-24-8-6-22(7-9-24)35(44)37-23-10-12-25(13-11-23)39-40-26-14-16-27(17-15-26)55(46,47)48;;;/h1-20,43H,(H,37,44)(H,38,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;/q;3*+1/p-3 |
InChIキー |
RBVUCYNOYFOQDU-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC3=C2C(=CC(=C3N=NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


